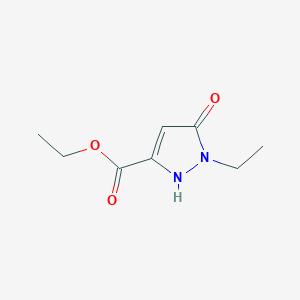
1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-carboxylic acid (TFPCA) is a versatile and structurally unique compound that has a wide range of applications in the scientific research field. Its unique properties make it an attractive option for a wide variety of research projects.
Aplicaciones Científicas De Investigación
1. Field: Environmental Science and Pollution Research Lambda-cyhalothrin (LTC) is a synthetic type II pyrethroid insecticide commonly used in residential and agricultural areas .
2. Application The potential hepatotoxicity of pyrethroids, including LTC, is being studied. This research is important for understanding the potential risks for humans associated with LTC exposure .
3. Methods In the study, male adult rats were orally exposed to 6.2 and 31.1 mg/kg bw of LTC for 7, 30, 45, and 60 days. Histopathological changes and alterations of main parameters related to oxidative stress and inflammatory responses in the liver were evaluated .
4. Results Results revealed that LTC exposure significantly increased markers of hepatic oxidative stress in a time-dependent and dose-dependent manner. This was associated with an accumulation of lambda-cyhalothrin metabolites in the liver tissues. The levels of tumor necrosis factor-α (TNF-α) and interleukin (IL-6 and IL-1β) gene expressions were significantly increased in the liver of exposed rats compared to controls .
Application : This compound is used in the synthesis of various organic compounds. It’s a building block in organic synthesis, allowing the introduction of a trifluoropropyl group into a molecule .
Methods : The specific methods of application would depend on the target molecule being synthesized. Typically, it would involve a reaction where the trifluoropropyl group is transferred to another molecule .
Results : The outcome would be the synthesis of a new organic compound containing a trifluoropropyl group .
Application : These are a class of hybrid organic/inorganic polymers whose chains are characterized by a backbone of alternating silicon and oxygen atoms. They find multiple applications in the construction sector, consumer products, adhesives, medicinal and electronic devices .
Methods : The synthesis of these materials involves various chemical reactions, often catalyzed by metals, to form the silicon-oxygen backbone and attach organic groups .
Results : The result is a versatile material with unique properties compared to common organic polymers .
Application : This compound is used in the development of heat-resistant coatings. It exhibits excellent heat-resistance, chemical stability, and adhesion .
Methods : The compound is combined with metal oxide CeO2. The free radicals produced by pyrolysis of PTFPMS at high temperature are captured by CeO2 .
Results : The addition of cerium inhibits the oxidative splitting of fluorosilicone rubber, and meanwhile, using nanometer size can avoid the ineffective utilization .
Application : These compounds are synthesized via anionic copolymerization and used in various special applications .
Methods : The synthesis involves anionic copolymerization of F3 using octamethylcyclotetrasiloxane (D4) in the presence of 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (DVTMDS) as an end-blocker .
Results : The result is a functional silicone with trifluoropropyl side-groups and vinyl end-groups .
Propiedades
IUPAC Name |
1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c8-7(9,10)1-2-12-4-5(3-11-12)6(13)14/h3-4H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCXKNYGYVZXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1342402-27-0 | |
| Record name | 1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1375093.png)







![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B1375109.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde](/img/structure/B1375111.png)



![Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B1375116.png)